molecular formula C9H6BrNO B1594948 6-Bromoquinoline 1-oxide CAS No. 6563-11-7

6-Bromoquinoline 1-oxide

Katalognummer: B1594948
CAS-Nummer: 6563-11-7
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoquinoline 1-oxide: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method involves the bromination of quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromoquinoline is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nitration Reactions

Nitration of 6-bromoquinoline 1-oxide proceeds regioselectively under strongly acidic conditions. When treated with a mixture of HNO₃/H₂SO₄ at 0°C, two major products are formed:

  • 5-Nitro-6-bromoquinoline 1-oxide (57% yield) : The nitro group occupies the C-5 position due to electrophilic attack favored by protonation of the N-oxide group.

  • 4-Nitro-6-bromoquinoline 1-oxide (29% yield) : A minor product resulting from nitration at the C-4 position, attributed to non-protonated N-oxide species under low-temperature conditions .

Mechanistic Insights :

  • Protonation of the N-oxide group generates a nitronium ion (NO₂⁺ ) that preferentially attacks the electron-rich C-5 position.

  • Steric and electronic effects from the bromine substituent further direct regioselectivity .

Table 1: Nitration Products and Conditions

ProductYield (%)Reaction ConditionsKey Characterization Data (¹H NMR)
5-Nitro-6-bromo-quinoline 1-oxide57HNO₃/H₂SO₄, 0°C, 1 hrδH 8.63 (d, H-8), δH 8.56 (d, H-2), δH 7.96 (H-7)
4-Nitro-6-bromo-quinoline 1-oxide29HNO₃/H₂SO₄, 0°C, 1 hrδH 9.11 (d, H-5), δH 8.26 (d, H-3)

Bromination Reactions

Bromination of this compound is hindered by steric effects from the C-6 bromine. Attempts to introduce a second bromine at C-8 using N-bromosuccinimide (NBS) result in 6,8-dibromoquinoline 1-oxide but with low yields due to steric clashes between substituents .

Key Observation :

  • X-ray crystallography confirms the steric hindrance between C-6 and C-8 bromine atoms, limiting practical utility .

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) at the C-6 bromine position.

With Phenols

This compound reacts with phenols under basic conditions to form 2-phenoxyquinoline derivatives (84% yield) .

Example :

  • Reaction with phenol yields 2-phenoxy-6-bromoquinoline 1-oxide , confirmed by ¹H NMR (δH 7.43–7.26 ppm for aromatic protons) .

With Amines

Microwave-assisted reactions with morpholine or piperazine produce 6-morpholinyl-/piperazinyl-quinoline 1-oxide derivatives in high yields (98% and 87%, respectively) .

Table 2: Nucleophilic Substitution Reactions

NucleophileProductYield (%)Conditions
Morpholine6-Morpholinylquinoline 1-oxide98Microwave, 90–120°C, Et₃N
Piperazine6-Piperazinylquinoline 1-oxide87Microwave, 90–120°C, Et₃N

Oxidation

This compound exhibits redox activity, with a redox midpoint potential (Eₘ ) of ~142 mV. It participates in electron transfer processes in biochemical systems, such as succinate-ubiquinone reductase (SQR) .

Reduction

Reduction with Zn/NH₄Cl in THF removes the N-oxide group, yielding 6-bromoquinoline (81% yield) .

Structural and Spectroscopic Insights

  • ¹H NMR : The N-oxide group induces downfield shifts for H-8 (δH 8.63 ppm) and H-2 (δH 8.56 ppm) .

  • X-ray Crystallography : Confirms planar quinoline ring geometry and bond-length alterations due to N-oxide and bromine substituents .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Bromoquinoline 1-oxide serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in a range of chemical reactions, making it a valuable building block for developing new materials and catalysts. For instance, it can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the bromine and oxide groups .

Biological Research

In biological contexts, this compound is employed to study enzyme inhibition and protein interactions. It acts as a probe to investigate binding sites on biomolecules, aiding researchers in understanding biochemical pathways and mechanisms. The compound has shown potential as an inhibitor for various enzymes, contributing to studies on metabolic processes and disease mechanisms .

Medicinal Chemistry

The derivatives of this compound have demonstrated promising biological activities, particularly against cancer and infectious diseases. For example, compounds derived from this structure have been tested for their cytotoxic effects on cancer cell lines, showing significant reductions in cell viability . The presence of both bromine and the oxide group enhances its binding affinity to biological targets, making it a candidate for drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique properties allow it to serve as a coupling reagent in various chemical processes, contributing to the manufacture of complex organic compounds .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Chloroquinoline 1-oxide Chlorine at position 6Different reactivity due to chlorine substitution
8-Bromoquinoline 1-oxide Bromine at position 8Variations in reactivity compared to 6-bromo derivative
6-Bromoquinoline Lacks oxide groupDifferent chemical properties affecting reactivity

The unique combination of bromine and oxide groups in this compound distinguishes it from its analogs, enhancing its reactivity and biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A study evaluated various derivatives against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting their potential as effective anticancer agents .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. The compound was found to effectively inhibit specific enzymes involved in metabolic pathways critical for disease progression. This highlights its potential utility in designing therapeutics aimed at modulating enzyme activity .

Wirkmechanismus

The mechanism of action of 6-Bromoquinoline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and oxide group enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that disrupt the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

    6-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.

    8-Bromoquinoline 1-oxide: Bromine atom at a different position, leading to variations in reactivity and applications.

    6-Bromoquinoline: Lacks the oxide group, resulting in different chemical properties and reactivity.

Uniqueness: 6-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

6-Bromoquinoline 1-oxide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrN1O1C_9H_6BrN_1O_1 and features a bromine atom at the 6-position and an oxide group, which enhances its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets, making it a valuable compound for further study.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The bromine atom and the oxide group contribute to its binding affinity, allowing it to inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes that disrupt enzyme function.

Biological Activities

Anticancer Activity:
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that related quinoline derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer) with varying degrees of potency .

Antimicrobial Properties:
Quinoline derivatives, including this compound, have demonstrated antimicrobial activities against a range of pathogens. The nitro group in similar compounds enhances their ability to interact with microbial targets, suggesting potential applications in treating infectious diseases.

Enzyme Inhibition Studies:
In enzyme inhibition studies, this compound has been used as a probe to examine protein interactions. It has been noted for its ability to inhibit various enzymes, which is crucial for understanding its role in biochemical pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Findings
Molecular docking studies revealed that nitro derivatives of quinoline show greater affinity for the M pro enzyme compared to traditional drugs like chloroquine.
Compounds derived from quinazoline structures exhibited significant cytotoxicity against cancer cell lines, indicating a structure-activity relationship that could be explored further.
Nitration reactions involving 6-bromo derivatives have led to compounds with enhanced biological activities, particularly against cancer and infectious agents.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Inhibition of Cancer Cell Growth: A study evaluated the antiproliferative effects of various quinoline derivatives on MCF-7 cells, revealing that specific modifications at the nitrogen positions significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity Assessment: Another investigation focused on the antimicrobial properties of various quinoline compounds, demonstrating that those containing both bromine and nitro groups exhibited superior activity against Gram-positive bacteria compared to their non-brominated counterparts.

Eigenschaften

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282388
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-11-7
Record name NSC25694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline 1-oxide
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoline 1-oxide
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoline 1-oxide
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoline 1-oxide
Reactant of Route 5
Reactant of Route 5
6-Bromoquinoline 1-oxide
Reactant of Route 6
6-Bromoquinoline 1-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.